molecular formula C14H10F3N3OS B1404746 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide CAS No. 1227955-18-1

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Cat. No. B1404746
CAS RN: 1227955-18-1
M. Wt: 325.31 g/mol
InChI Key: YAGZUTBHGDOZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide (PBT) is a new class of organic molecules with promising potential for use in a variety of scientific and medical applications. PBT is a heterocyclic compound that has the unique ability to bind to a variety of proteins, making it a highly versatile compound for use in research and drug development. PBT is also a highly stable molecule, which makes it an ideal candidate for use in lab experiments and clinical trials.

Scientific Research Applications

Synthesis and Antibacterial Properties

One of the key areas of research involves the synthesis of derivatives of this compound and the evaluation of their antibacterial properties. A series of [(phenyl, 1,3-benzodioxol-5-yl)methylene]hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid were synthesized, and these derivatives exhibited antibacterial activities (Kostenko, Kaigorodova, Terekhov, Firgang, & Konyushkin, 2015). This indicates the potential of such compounds in developing new antimicrobial agents.

Versatile Building Blocks for Heterocyclic Compounds

Another study highlighted the use of (1H-1,2,3-triazol-4-yl)carbohydrazides, obtained from a similar synthesis pathway, as versatile building blocks for constructing fluorinated heterocycles analogous to rufinamide and other derivatives. These compounds have been considered as potential candidates for further biological activity assays, showcasing the compound's utility in drug development (Bonacorso, Líbero, Luz, Moraes, Cavinatto, Stefanello, Rodrigues, Zanatta, & Martins, 2017).

Antimicrobial Activity of Derivatives

Further exploration into the antimicrobial activities of derivatives synthesized from 3-chloro-1-benzothiophene-2-carbohydrazide revealed promising results. These studies contribute to the understanding of how structural modifications impact biological activity and offer pathways for the development of new antimicrobial agents (Naganagowda & Petsom, 2011).

properties

IUPAC Name

3-pyrrol-1-yl-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS/c15-14(16,17)8-3-4-10-9(7-8)11(20-5-1-2-6-20)12(22-10)13(21)19-18/h1-7H,18H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGZUTBHGDOZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC3=C2C=C(C=C3)C(F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide
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